molecular formula C13H17N3OS B2474843 4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione CAS No. 440332-70-7

4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione

货号 B2474843
CAS 编号: 440332-70-7
分子量: 263.36
InChI 键: CBTJKUSHOSDHBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione, also known as EAI045, is a small molecule inhibitor that targets the EGFR (epidermal growth factor receptor) and T790M (threonine to methionine substitution at position 790) mutant forms of the EGFR. The EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. The T790M mutation is the most common cause of resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC) patients. EAI045 has shown promising results in preclinical studies as a potential therapy for NSCLC patients with EGFR T790M mutation.

作用机制

4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione binds to the EGFR kinase domain and stabilizes the inactive conformation of the receptor, leading to inhibition of downstream signaling pathways that promote cell proliferation and survival. This compound specifically targets the T790M mutant form of the EGFR, which is resistant to current EGFR inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of NSCLC cells with EGFR T790M mutation, both in vitro and in vivo. This compound also induces apoptosis (programmed cell death) in NSCLC cells with EGFR T790M mutation. In addition, this compound has been shown to inhibit the growth of NSCLC cells that have acquired resistance to current EGFR inhibitors.

实验室实验的优点和局限性

4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione has several advantages as a research tool. It specifically targets the EGFR T790M mutant form, which is the most common cause of resistance to current EGFR inhibitors. This compound has been shown to be effective in preclinical models of NSCLC, both in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. It is a small molecule inhibitor that may have off-target effects, and its efficacy and safety in humans have not been fully established.

未来方向

There are several future directions for research on 4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione. One area of focus is the development of combination therapies that include this compound and other targeted therapies or immunotherapies. Another area of research is the identification of biomarkers that can predict response to this compound in NSCLC patients. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound in humans, and to evaluate its long-term safety and efficacy.

合成方法

4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione can be synthesized using a multi-step process that involves the reaction of 2-chloro-3-nitropyridine with ethyl 3-aminopropyl ether, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2-chloro-1,3-benzothiazole to form the intermediate compound, which is further reacted with potassium thioacetate to yield this compound.

科学研究应用

4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione has been extensively studied in preclinical models of NSCLC with EGFR T790M mutation. In vitro studies have shown that this compound inhibits the growth of NSCLC cells with EGFR T790M mutation, while sparing normal cells. In vivo studies in mouse models have demonstrated that this compound reduces tumor growth and prolongs survival in NSCLC models with EGFR T790M mutation.

属性

IUPAC Name

4-(3-ethoxypropylimino)-4aH-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-2-17-9-5-8-14-12-10-6-3-4-7-11(10)15-13(18)16-12/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWIEXAZCZTIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN=C1C2C=CC=CC2=NC(=S)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。